molecular formula C17H27NO B4624416 1-[5-(3-methylphenoxy)pentyl]piperidine

1-[5-(3-methylphenoxy)pentyl]piperidine

Cat. No.: B4624416
M. Wt: 261.4 g/mol
InChI Key: GQPBHCLMYVINCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-methylphenoxy)pentyl]piperidine is a synthetic organic compound featuring a piperidine moiety connected to a 3-methylphenoxy group via a pentyl linker. This structure is characteristic of compounds investigated for their potential biological activity, particularly in the field of central nervous system (CNS) research. Piperidine derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of more than twenty classes of pharmaceuticals . Research Applications and Potential Value: Compounds with this general structure, comprising a basic amine (piperidine) separated from an aromatic system (phenoxy) by a carbon chain, are frequently explored as potential ligands for G-protein coupled receptors (GPCRs) . Specifically, similar piperidine-phenoxyalkyl structures have been studied for their affinity at histamine H3 receptors (H3R) and sigma-1 receptors (σ1R) . The H3R is a presynaptic autoreceptor that regulates the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and serotonin, making it a target for research into conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain . The sigma-1 receptor is a chaperone protein involved in modulating neurotransmitter systems and is a subject of interest for neurodegenerative disorders and pain management . The presence of the piperidine ring is suggested to be a critical structural element for such dual-target activity . Handling and Usage: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(3-methylphenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16-9-8-10-17(15-16)19-14-7-3-6-13-18-11-4-2-5-12-18/h8-10,15H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPBHCLMYVINCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 5 3 Methylphenoxy Pentyl Piperidine

Retrosynthetic Analysis and Key Precursors for 1-[5-(3-methylphenoxy)pentyl]piperidine Synthesis

A logical retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the carbon-nitrogen bond of the piperidine (B6355638) ring, and the second is the ether linkage. This analysis identifies three key precursor molecules: piperidine, 3-methylphenol (m-cresol), and a five-carbon electrophilic building block.

Disconnection Approach:

C-N Bond Disconnection: This disconnection suggests an alkylation of piperidine with a suitable 5-(3-methylphenoxy)pentyl halide or a similar electrophile. This is a common and generally efficient method for the N-alkylation of secondary amines.

C-O Bond Disconnection: This approach involves the formation of the ether bond, typically through a Williamson ether synthesis. This would involve reacting the sodium or potassium salt of 3-methylphenol with a 5-(piperidin-1-yl)pentyl halide.

Key Precursors:

Piperidine: A readily available six-membered saturated heterocycle. researchgate.net

3-Methylphenol (m-cresol): An aromatic alcohol that provides the substituted phenoxy moiety.

1,5-Dihalopentane: A common five-carbon linker, such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane, which can be used to connect the piperidine and phenoxy groups. Alternatively, 5-chloro-1-pentanol (B147386) or 5-bromo-1-pentanol could be employed, requiring a two-step process.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The most common and optimized routes involve either the N-alkylation of piperidine or a Williamson ether synthesis as the key bond-forming step.

A prevalent synthetic strategy involves a two-step sequence. The first step is the formation of the phenoxy-alkanol, followed by its conversion to a halide and subsequent reaction with piperidine.

Pathway A: Etherification followed by N-Alkylation

Synthesis of 5-(3-methylphenoxy)pentan-1-ol (B7865973): 3-Methylphenol is deprotonated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The resulting phenoxide is then reacted with a 5-halopentan-1-ol (e.g., 5-chloropentan-1-ol).

Conversion to an Alkyl Halide: The hydroxyl group of 5-(3-methylphenoxy)pentan-1-ol is converted to a better leaving group, typically a halide. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

N-Alkylation of Piperidine: The resulting 1-(5-halopentoxy)-3-methylbenzene is then reacted with piperidine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction, to yield this compound.

Pathway B: N-Alkylation followed by Etherification

Synthesis of 1-(5-hydroxypentyl)piperidine: Piperidine is reacted with a 5-halopentan-1-ol.

Williamson Ether Synthesis: The resulting alcohol is deprotonated with a strong base, and the subsequent alkoxide is reacted with a 3-methylphenyl halide. However, this route is generally less favored due to potential side reactions.

A more direct, one-pot synthesis can also be employed, reacting 3-methylphenol, 1,5-dihalopentane, and piperidine together. mdpi.com However, this can lead to the formation of undesired byproducts, such as bis-piperidino or bis-phenoxy compounds, necessitating careful control of stoichiometry and reaction conditions.

To maximize the yield and purity of this compound, several factors must be considered. The choice of base, solvent, and temperature for each step is crucial. For instance, in the Williamson ether synthesis, using a strong base like sodium hydride in an aprotic solvent like DMF at elevated temperatures can significantly improve the reaction rate and yield.

Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by distillation or recrystallization of the corresponding salt (e.g., hydrochloride or oxalate) to achieve high purity. The purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

StepReagents & SolventsTemperature (°C)Reaction Time (h)Typical Yield (%)
Etherification 3-Methylphenol, K2CO3, 1,5-Dibromopentane, AcetoneReflux12-2470-85
N-Alkylation 1-(5-Bromopentoxy)-3-methylbenzene, Piperidine, K2CO3, Acetonitrile (B52724)Reflux8-1680-95

Note: The yields are indicative and can vary based on the specific reaction scale and conditions.

Derivatization Strategies and Analogous Compound Synthesis

The structural framework of this compound allows for various modifications to explore structure-activity relationships (SAR) for potential pharmacological applications. nih.gov These modifications can be targeted at the piperidine ring or the phenoxy moiety.

The piperidine ring is a common scaffold in many pharmaceuticals and can be readily modified. researchgate.netbeilstein-journals.org Strategies for its derivatization include:

Introduction of Substituents: Alkyl or functional groups can be introduced at various positions on the piperidine ring. For instance, methyl or hydroxyl groups can be incorporated to study steric and electronic effects. wustl.edu The synthesis of these substituted piperidines often starts from the corresponding substituted pyridines, which are then hydrogenated. nih.govwhiterose.ac.uknih.gov

Ring Size Variation: The piperidine ring can be replaced with other cyclic amines like pyrrolidine (B122466) or azepane to investigate the impact of ring size on biological activity. mdpi.com

Introduction of Bridged Systems: Creating bridged piperidine analogs can introduce conformational constraints, which can be beneficial for receptor binding. nih.gov

The phenoxy ring offers numerous possibilities for modification to modulate the electronic and lipophilic properties of the molecule. nih.gov

Positional Isomers: The methyl group can be moved to the ortho or para positions of the phenoxy ring to investigate the impact of substituent placement.

Introduction of Different Substituents: A wide range of substituents can be introduced onto the aromatic ring, including halogens (F, Cl, Br), electron-donating groups (e.g., methoxy, amino), and electron-withdrawing groups (e.g., nitro, cyano). These substitutions can significantly alter the molecule's electronic properties and its interactions with biological targets. acs.orgrsc.org The synthesis of these analogs would involve starting with the appropriately substituted phenol.

Table 2: Examples of Potential Analogs of this compound

AnalogModification on Piperidine MoietyModification on Phenoxy Ring
1Unmodified2-Methylphenoxy
2Unmodified4-Chlorophenoxy
34-Methylpiperidine3-Methylphenoxy
4Pyrrolidine3-Methylphenoxy
5Unmodified3,5-Dimethylphenoxy

These derivatization strategies provide a pathway to a library of related compounds, which can be screened for desired biological activities, aiding in the development of new therapeutic agents.

Variations in the Pentyl Linker Chain Length and Flexibility

The synthesis of phenoxyalkylpiperidines, such as this compound, allows for systematic modifications to explore structure-activity relationships. A key area of synthetic variation involves altering the length and flexibility of the alkane chain that links the piperidine and phenoxy moieties.

Research into related structures, such as 3-phenoxypropyl piperidine analogues, demonstrates that the length of the alkyl chain is a critical determinant of biological activity in certain contexts. nih.govresearchgate.net The synthetic approach to creating these analogs typically involves one of two primary routes:

N-Alkylation of Piperidine: Reacting piperidine with a pre-formed haloalkoxyphenone. For example, 3-cresol can be reacted with an α,ω-dihaloalkane (e.g., 1,5-dibromopentane) under Williamson ether synthesis conditions to form 1-(5-bromopentyloxy)-3-methylbenzene. This intermediate is then used to alkylate piperidine to yield the final product.

O-Alkylation of a Phenol: Reacting 3-cresol with a piperidine molecule that already possesses a haloalkyl chain, such as 1-(5-chloropentyl)piperidine.

Table 1: Examples of Linker Variation in Phenoxyalkylpiperidines

Linker Precursor Resulting Linker Length Expected Compound Name
1,3-Dibromopropane 3 carbons 1-[3-(3-methylphenoxy)propyl]piperidine
1,4-Dibromobutane 4 carbons 1-[4-(3-methylphenoxy)butyl]piperidine
1,5-Dibromopentane 5 carbons This compound
1,6-Dibromohexane 6 carbons 1-[6-(3-methylphenoxy)hexyl]piperidine

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

The unambiguous identification and purity verification of this compound rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton spectrum of this compound can be predicted by analyzing its constituent parts. The piperidine ring typically shows broad signals for its methylene (B1212753) protons. hmdb.cachemicalbook.com Protons alpha to the nitrogen atom (H-2' and H-6') are expected to appear downfield compared to the other ring protons (H-3', H-4', H-5'). chemicalbook.com The pentyl chain protons will exhibit characteristic multiplets, with those closest to the electronegative oxygen and nitrogen atoms being the most deshielded. The aromatic protons on the 3-methylphenoxy group will resonate in the aromatic region, with their splitting patterns determined by their substitution.

¹³C NMR: The carbon spectrum provides complementary information. The carbon atoms of the piperidine ring have well-documented chemical shifts. spectrabase.com The carbons of the pentyl linker can be distinguished based on their proximity to the heteroatoms. The aromatic carbons of the phenoxy group will appear in the typical downfield region for sp²-hybridized carbons, with the carbon bearing the methyl group and the one bonded to the ether oxygen having distinct shifts.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine (H-2', H-6') ~2.7 - 2.9 Broad Multiplet
Piperidine (H-3', H-4', H-5') ~1.4 - 1.7 Broad Multiplet
Pentyl (-N-CH₂ -) ~2.3 - 2.5 Triplet
Pentyl (-O-CH₂ -) ~3.9 - 4.1 Triplet
Pentyl (-(CH₂)₃-) ~1.3 - 1.9 Multiplets
Aromatic (Ar-H) ~6.7 - 7.2 Multiplets
Methyl (-CH₃) ~2.3 Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbons Predicted Chemical Shift (ppm)
Piperidine (C-2', C-6') ~54 - 57
Piperidine (C-4') ~24 - 26
Piperidine (C-3', C-5') ~26 - 28
Pentyl (-N-C H₂-) ~59 - 62
Pentyl (-O-C H₂-) ~67 - 70
Pentyl (-(C H₂)₃-) ~23 - 30
Aromatic (Ar-C) ~110 - 160
Methyl (-C H₃) ~21 - 23

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₇H₂₇NO), the exact molecular weight is 261.2093 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 261. The fragmentation pattern is expected to be dominated by cleavages at the bonds alpha to the nitrogen atom, a characteristic fragmentation pathway for N-alkyl amines. Key expected fragments include:

Alpha-cleavage: Loss of the C₄H₉ side chain from the piperidine ring's nitrogen, leading to a stable iminium ion at m/z 98 . This is often the base peak for N-alkylpiperidines. nist.gov

Cleavage at the ether bond: Fragmentation can occur at the C-O ether linkage, generating ions corresponding to the piperidinyl-pentyl cation ([C₁₀H₂₀N]⁺, m/z 154) and the methylphenoxide radical, or the methylphenoxy cation ([C₇H₇O]⁺, m/z 107).

Loss of the piperidine ring: Cleavage of the N-C bond of the pentyl chain can lead to a fragment at m/z 84 , corresponding to the piperidine radical cation. massbank.eu

Table 4: Predicted Key Mass Fragments for this compound

m/z Possible Fragment Identity Fragmentation Pathway
261 [C₁₇H₂₇NO]⁺ Molecular Ion
107 [CH₃C₆H₄O]⁺ Cleavage of ether C-O bond
98 [C₆H₁₂N]⁺ Alpha-cleavage at piperidine ring
84 [C₅H₁₀N]⁺ Loss of the pentyl-phenoxy chain

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum of this compound would display characteristic absorption bands.

C-H Stretching: Aliphatic C-H stretches from the piperidine and pentyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches from the phenoxy ring would appear just above 3000 cm⁻¹. nist.govnist.gov

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether (Ar-O-C) linkage should be present in the 1200-1275 cm⁻¹ region. nist.gov

C-N Stretching: The stretching vibration for the tertiary C-N bond of the piperidine ring typically appears in the fingerprint region, around 1150-1020 cm⁻¹. chemicalbook.com

Aromatic C=C Bending: Aromatic ring C=C stretching vibrations will cause absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) bending for the meta-substituted aromatic ring would produce characteristic bands between 690-900 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Isomer Separation

HPLC is the standard method for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, or any potential isomers. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. nih.gov

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface for interaction. nih.govresearchgate.net

Mobile Phase: A gradient or isocratic mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer (often water with a small percentage of an acid like formic acid or phosphoric acid to improve peak shape) is used for elution. nih.govresearchgate.net

Detection: A UV detector is suitable, as the 3-methylphenoxy group contains a chromophore that absorbs UV light, typically around 254 nm or 270 nm.

This method allows for the quantification of impurities and can be scaled up for preparative purification if needed. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Table 5: Typical RP-HPLC Parameters for Analysis

Parameter Typical Setting
Column C18, 250 x 4.6 mm, 5 µm nih.govresearchgate.net
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water nih.govresearchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV at 254 nm or 270 nm
Column Temperature Ambient or controlled (e.g., 30 °C) nih.govresearchgate.net

In Vitro Pharmacological Characterization of 1 5 3 Methylphenoxy Pentyl Piperidine

Functional Assays and Cellular Pathway Modulation

Modulation of Second Messenger Systems (e.g., cAMP, Ca2+ flux)

No published studies were identified that investigated the effect of 1-[5-(3-methylphenoxy)pentyl]piperidine on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+) flux.

Enzyme Inhibition/Activation Kinetics in Cell-Free and Cellular Systems

There is no available information regarding the inhibitory or activating effects of this compound on any specific enzymes, nor are there any data on its kinetic parameters (e.g., IC₅₀, Kᵢ, EC₅₀).

Reporter Gene Assays for Transcriptional Activity

A literature search found no evidence of this compound being evaluated in reporter gene assays to determine its influence on the transcriptional activity of any target genes.

Investigation of Allosteric Modulation Properties

No data are available to suggest or confirm that this compound acts as an allosteric modulator at any receptor or enzyme.

Electrophysiological Characterization in Isolated Cells

The effects of this compound on ion channels or the electrical properties of isolated cells have not been reported in the scientific literature.

Preclinical in Vivo Pharmacological Evaluation of 1 5 3 Methylphenoxy Pentyl Piperidine

Animal Models for Investigating Central Nervous System (CNS) Activity

There is no available data from in vivo studies in animal models to characterize the central nervous system activity of 1-[5-(3-methylphenoxy)pentyl]piperidine. The evaluation of a novel compound's CNS profile typically involves a battery of standardized tests to assess its potential effects on behavior, cognition, and neuronal activity.

Behavioral Neuroscience Paradigms

No studies were found that have investigated the effects of this compound in behavioral neuroscience paradigms. Such studies would typically involve:

Locomotor Activity: Assessing whether the compound increases or decreases spontaneous movement in an open field arena. This can indicate potential stimulant or sedative properties.

Anxiety-Like Behaviors: Utilizing tests such as the elevated plus maze, light-dark box, or marble-burying test to determine if the compound has anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects.

Depression-Like Behaviors: Employing models like the forced swim test or tail suspension test to screen for potential antidepressant activity, where a reduction in immobility time is considered a positive indicator.

Cognitive Function Assessments

There is no published research on the effects of this compound on cognitive function. Standard preclinical assessments for learning and memory include:

Novel Object Recognition Test: To evaluate working and short-term memory.

Morris Water Maze: To assess spatial learning and memory.

Y-maze or T-maze: For studying spatial working memory and alternation behavior.

Electrophysiological Measurements in Animal Brain Slices or In Vivo

No electrophysiological studies on this compound are available. This type of research would involve measuring changes in neuronal firing rates, synaptic plasticity (e.g., long-term potentiation), or receptor-mediated currents in specific brain regions, either in live animals (in vivo) or in isolated brain tissue (brain slices), to understand the compound's mechanism of action at a cellular level.

Pharmacokinetic and Pharmacodynamic (PK/PD) Principles in Preclinical Species

Specific pharmacokinetic and pharmacodynamic data for this compound in any preclinical species are absent from the scientific literature. PK/PD studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its pharmacological effects over time.

Absorption and Distribution Studies in Animal Models

No information has been published regarding the absorption or distribution of this compound in animal models. Key parameters that would be determined in such studies include:

Bioavailability: The fraction of an administered dose that reaches systemic circulation.

Brain Penetration: The ability of the compound to cross the blood-brain barrier, a critical factor for any CNS-acting drug. This is often expressed as the brain-to-plasma concentration ratio.

Without these studies, it is unknown whether this compound can reach its presumed target in the central nervous system after systemic administration.

Metabolic Pathways and Excretion Profiles in Animal Models

The metabolic fate and excretion routes of this compound have not been documented. Research in this area would typically identify:

Major Metabolites: The chemical structures of the new molecules formed as the body processes the compound.

Metabolizing Enzymes: Often cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of the compound.

Routes of Excretion: Determining whether the compound and its metabolites are primarily eliminated from the body via urine or feces.

This information is essential for predicting potential drug-drug interactions and understanding the compound's duration of action.

Relationship Between Systemic Exposure and Pharmacological Effect in Animal Models

There is no available data from preclinical animal models that correlates the systemic exposure of this compound with any specific pharmacological effects. Studies establishing pharmacokinetic profiles, such as plasma concentration over time, and linking these to behavioral or physiological outcomes have not been published. Consequently, a data table illustrating this relationship cannot be generated.

Neurochemical Effects in Preclinical Models

No research has been identified that investigates the neurochemical effects of this compound in preclinical models.

Neurotransmitter Release and Reuptake Modulation

There are no published studies detailing the effects of this compound on the release or reuptake of key neurotransmitters such as serotonin, dopamine (B1211576), or norepinephrine. As such, it is not known whether this compound acts as a reuptake inhibitor, a releasing agent, or has any other modulatory effects on neurotransmitter systems.

Gene Expression and Protein Level Changes in Target Tissues

The impact of this compound administration on gene expression or protein levels in relevant target tissues, such as the brain, has not been documented in the scientific literature. There is no information regarding its potential to alter signaling pathways or cellular functions at the genomic or proteomic level.

Preclinical Models for Investigating Potential Therapeutic Areas (e.g., neuroinflammation, pain, psychiatric disorders)

No studies have been published that utilize preclinical models of neuroinflammation, pain, or psychiatric disorders to evaluate the potential therapeutic efficacy of this compound. Its activity in established animal models for conditions such as depression, anxiety, neuropathic pain, or neurodegenerative diseases remains uninvestigated. Therefore, a data table summarizing findings in this area cannot be provided.

Mechanistic Investigations and Molecular Targets of 1 5 3 Methylphenoxy Pentyl Piperidine

Identification and Validation of Primary Molecular Targets (e.g., receptors, enzymes, transporters)

Research into the pharmacological profile of phenoxyalkylpiperidines has consistently identified the sigma-1 (σ₁) receptor as a primary molecular target. uniba.itnih.govresearchgate.net This receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of cellular functions and pathological conditions. researchgate.netsigmaaldrich.comresearchgate.net The affinity of phenoxyalkylpiperidines for sigma receptors is influenced by the nature of the substituent on the phenoxy ring and the length of the alkyl chain connecting it to the piperidine (B6355638) moiety. nih.gov

While direct binding data for 1-[5-(3-methylphenoxy)pentyl]piperidine is not extensively published, studies on closely related analogs provide strong evidence for its high affinity for the σ₁ receptor. For instance, the phenoxyalkylpiperidine scaffold is considered an optimal structure for achieving high affinity and selectivity for the σ₁ receptor over the sigma-2 (σ₂) subtype. uniba.it A series of phenoxyalkylpiperidines showed Ki values for the σ₁ receptor ranging from subnanomolar to micromolar concentrations. uniba.itnih.gov The presence of a methyl group on the phenoxy ring, as in the case of this compound, is a common feature in potent sigma-1 ligands.

In addition to sigma receptors, some phenoxyalkylpiperidines have been shown to interact with the Δ8-Δ7 sterol isomerase (SI) site, an enzyme involved in cholesterol biosynthesis. uniba.itnih.gov However, the affinity for this site can be modulated by substitutions on the phenoxy ring, with some analogs showing high selectivity for the σ₁ receptor over the SI site. uniba.it It is plausible that this compound also exhibits some affinity for the SI site, although its primary and highest affinity target is likely the σ₁ receptor.

Compound ClassPrimary Target(s)Secondary Target(s)Key Structural Features for Affinity
PhenoxyalkylpiperidinesSigma-1 (σ₁) ReceptorSigma-2 (σ₂) Receptor, Δ8-Δ7 Sterol Isomerase (SI)Phenoxy group linked by an alkyl chain to a piperidine ring

Elucidation of Downstream Signaling Cascades and Cellular Responses

The interaction of ligands with the σ₁ receptor can trigger a variety of downstream signaling cascades and cellular responses, although the precise mechanisms are complex and can be cell-type specific. As this compound is predicted to be a σ₁ receptor ligand, its binding is expected to modulate several intracellular signaling pathways.

The σ₁ receptor is known to regulate ion channels, including NMDA receptors and voltage-gated potassium channels. sigmaaldrich.com By binding to the σ₁ receptor, ligands can indirectly influence neuronal excitability and synaptic plasticity. sigmaaldrich.com Furthermore, the σ₁ receptor can modulate intracellular calcium signaling by interacting with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the endoplasmic reticulum. sigmaaldrich.com This can affect a wide array of cellular processes, including gene expression, enzyme activation, and neurotransmitter release.

Given that many phenoxyalkylpiperidines act as agonists at the σ₁ receptor, it is conceivable that this compound also functions as an agonist. uniba.itnih.gov Agonism at the σ₁ receptor has been associated with neuroprotective and anti-amnesic effects in preclinical models. uniba.itnih.gov These effects are thought to be mediated through the stabilization of protein folding, reduction of endoplasmic reticulum stress, and promotion of cell survival pathways.

Investigation of Receptor Homo- and Heterodimerization Modulation

The σ₁ receptor is known to form oligomers, including homodimers and potentially heterodimers with other proteins. nih.gov The oligomeric state of the receptor can influence its function and signaling properties. While there is no specific research on the effect of this compound on σ₁ receptor dimerization, it is an active area of investigation for sigma receptor ligands in general. The binding of a ligand to the receptor can potentially alter the equilibrium between monomeric and oligomeric forms, thereby modulating its activity. The trimeric crystal structure of the human σ₁ receptor provides a basis for understanding how ligands might influence these protein-protein interactions. nih.gov

Computational Modeling of Ligand-Target Interactions

Computational methods are invaluable tools for understanding how ligands like this compound interact with their molecular targets. These approaches provide insights into the binding mode, key interactions, and the structural features that govern affinity and selectivity.

Molecular docking studies on phenoxyalkylpiperidines and related compounds have been instrumental in elucidating their binding pose within the σ₁ receptor. uniba.itnih.govrsc.orgnih.gov These studies typically show that the protonated nitrogen of the piperidine ring forms a crucial salt bridge with a highly conserved glutamate (B1630785) residue (Glu172) in the binding pocket of the σ₁ receptor. nih.gov The phenoxy group and the alkyl chain are accommodated in a hydrophobic pocket, forming van der Waals interactions with surrounding amino acid residues.

Molecular dynamics simulations further refine the understanding of the ligand-receptor complex, revealing the stability of the binding pose and the dynamic nature of the interactions. nih.govrsc.org These simulations can highlight the role of specific amino acid residues in stabilizing the ligand and can help explain the differences in affinity and functional activity between different analogs. nih.gov For this compound, the pentyl linker would allow the 3-methylphenoxy group to be positioned deep within the hydrophobic pocket of the σ₁ receptor.

Pharmacophore models for σ₁ receptor ligands have been developed based on the structural features of known active compounds. researchgate.netnih.govnih.gov A common pharmacophore model for high-affinity σ₁ ligands includes a positive ionizable group (the piperidine nitrogen) and two hydrophobic regions. nih.govnih.gov The structure of this compound fits this model well, with the piperidine providing the basic nitrogen and the 3-methylphenoxy group and the alkyl chain fulfilling the hydrophobic requirements.

The recent availability of the σ₁ receptor crystal structure has enabled the development of more sophisticated structure-based pharmacophore models. nih.govresearchgate.net These models incorporate information about the receptor's binding site, including volume constraints and specific interaction points, leading to more accurate virtual screening campaigns to identify novel σ₁ ligands. nih.gov

QSAR studies on series of sigma receptor ligands have helped to quantify the relationship between the physicochemical properties of the molecules and their biological activity. While a specific QSAR study for this compound is not available, general findings for phenoxyalkylpiperidines indicate that the nature and position of substituents on the phenoxy ring, as well as the length of the alkyl linker, are critical determinants of σ₁ receptor affinity and selectivity. nih.gov For instance, the hydrophobicity and electronic properties of the phenoxy substituent can significantly impact binding. The 3-methyl group in this compound likely contributes favorably to the hydrophobic interactions within the receptor's binding site.

Computational MethodApplication to this compoundKey Insights
Molecular DockingPrediction of binding pose within the σ₁ receptorThe piperidine nitrogen forms a salt bridge with Glu172; the phenoxy group occupies a hydrophobic pocket.
Molecular DynamicsAssessment of binding stability and dynamicsProvides information on the stability of the ligand-receptor complex and key interacting residues.
Pharmacophore ModelingAlignment with known features of σ₁ ligandsThe compound fits the model of a basic nitrogen flanked by hydrophobic regions.
QSAR AnalysisRationalization of structure-activity relationshipsThe 3-methyl group and pentyl chain contribute to the overall affinity and selectivity profile.

Proteomic and Transcriptomic Profiling of Cellular Responses

No public research data is available for this topic.

Structure Activity Relationship Sar Studies and Lead Optimization for 1 5 3 Methylphenoxy Pentyl Piperidine Analogues

Systematic Modification of the Piperidine (B6355638) Ring for Potency and Selectivity

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a critical determinant of biological activity. nih.govnih.gov Modifications to this ring in phenoxyalkylpiperidine analogues can significantly impact binding affinity and selectivity by altering the steric and electronic properties of the molecule, which in turn affects how it fits into a receptor's binding pocket.

Research into a series of N-phenoxyalkylpiperidines has shown that substitution on the piperidine ring is a key factor for affinity at certain receptors, such as the sigma-1 (σ1) receptor. Studies comparing various methyl-substituted piperidine analogues revealed that a 4-methyl substituent often confers optimal interaction and high affinity. uniba.it For instance, in a series of N-[(4-methoxyphenoxy)ethyl]piperidines, the 4-methyl substituted compound displayed a high affinity (Ki = 1.49 nM). uniba.it

Introducing steric hindrance closer to the nitrogen atom can also modulate activity. The replacement of a 4-methyl group with a 2-methyl group can be well-tolerated. uniba.it However, increasing the steric bulk further, for example by introducing 2,6-dimethyl substituents, can still lead to high-affinity compounds, although excessive substitution, such as with 2,2,6,6-tetramethyl groups, has been shown to result in a complete loss of measurable affinity. uniba.it This suggests that while some steric bulk is accommodated and may even enhance selectivity, there is a clear limit before crucial binding interactions are disrupted.

Compound/ModificationSubstitution on Piperidine RingBinding Affinity (Ki, nM) for σ1 Receptor
1 4-Methyl1.49
2 (R)-3-Methyl0.89
3 (S)-3-Methyl1.15
4 (R)-2-Methyl0.98
5 (S)-2-Methyl1.25
6 2,6-Dimethyl4.43
7 2,2,6,6-TetramethylNo measurable affinity

This table presents binding affinity data for a series of phenoxyalkylpiperidine analogues with varying methyl substitutions on the piperidine ring, illustrating the impact of substituent position and steric hindrance on receptor binding. Data sourced from a study on σ1 receptor ligands. uniba.it

Exploration of Substituent Effects on the Phenoxy Moiety and Positional Isomerism

The phenoxy moiety serves as a crucial interaction domain for many phenoxyalkylpiperidine analogues, often anchoring the ligand in a hydrophobic region of the target protein. The nature and position of substituents on this aromatic ring can fine-tune electronic and steric properties, significantly influencing binding affinity and functional activity. acs.orgacs.org

Studies have demonstrated that the para-position of the phenoxy ring is a key site for modification. acs.orgacs.orgnih.gov In comparative studies of phenoxyalkylpiperidines, para-substituted compounds generally exhibit stronger inhibitory activities than their meta- or ortho-substituted counterparts. acs.orgacs.org This suggests that the substituent at the para-position may engage in a critical interaction with the target protein. For example, molecular modeling has suggested that a para-substituent on the phenoxy ring can interact with specific amino acid residues, such as T181 in the σ1 receptor, which contributes significantly to the functional activity. uniba.it

The electronic properties of the substituent are also important. In one series, a para-chloro derivative (a more hydrophobic, electron-withdrawing group) was found to have a slightly higher affinity than its para-methoxy counterpart (an electron-donating group). uniba.it This highlights that both electronic effects and hydrophobicity play a role. The displacement of the group at the 1-position of the ring is often faster when electron-withdrawing substituents are present at the ortho and para positions. researchgate.net However, a simple classification into electron-donating or electron-withdrawing groups does not always show a strong correlation with activity, indicating that substituent size and electronegativity can be more determinant factors. acs.org

Compound/ModificationSubstituent on Phenoxy RingPositionBinding Affinity (Ki, nM) for σ1 Receptor
8 -Clpara0.34
9 -OCH₃para1.49
10 -CH₃meta(Reference Compound)
11 -FparaVaries (Generally potent)
12 -CF₃metaVaries (Generally potent)

This table illustrates the effect of different substituents and their positions on the phenoxy ring of phenoxyalkylpiperidine analogues. Data is compiled from studies on σ1 receptor ligands, highlighting the general preference for para-substitution and the influence of the substituent's electronic nature. uniba.itacs.orgacs.org

Impact of Linker Length and Flexibility on Binding and Efficacy

Studies on related phenoxyalkylpiperidines have shown a significant effect of linker length on affinity. For example, elongating a linker from an oxyethylene (n=2) to an oxypropylene (n=3) chain resulted in a more than 10-fold increase in σ1 receptor affinity in one series of analogues. uniba.it This suggests that the longer chain allows the phenoxy moiety to more effectively occupy a hydrophobic region of the binding site and establish additional favorable hydrophobic interactions. uniba.it

The optimal linker length is highly dependent on the specific target protein's architecture. nih.gov While a shorter linker may not allow the molecule to span the distance between key interaction points, an excessively long or rigid linker could introduce conformational strain or position the pharmacophores suboptimally. The five-carbon (pentyl) linker in 1-[5-(3-methylphenoxy)pentyl]piperidine provides significant flexibility, allowing the molecule to adopt various conformations. Optimizing this length by synthesizing analogues with shorter (e.g., propyl, butyl) or longer (e.g., hexyl) chains is a standard strategy in lead optimization to fine-tune the fit to the receptor. nih.govresearchgate.net

Linker Type (n atoms in chain)Relative Binding AffinityRationale
Ethoxy (n=2)LowerSuboptimal distance for spanning binding site regions.
Propoxy (n=3)Higher (>10x increase vs n=2)Allows for more effective occupation of hydrophobic pockets. uniba.it
Pentoxy (n=5)(Reference Compound)Provides significant flexibility, further optimization may be possible.

This table shows the demonstrated impact of linker length on the binding affinity of phenoxyalkylpiperidine analogues. The data indicates that linker length is a critical parameter for optimizing receptor interactions. uniba.it

Stereochemical Considerations and Enantiomeric Purity in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. nih.govunimi.it For analogues of this compound that contain stereocenters, either on the piperidine ring or the linker, the enantiomeric purity is a crucial factor. The differential interaction of enantiomers with a chiral biological target (like a receptor or enzyme) can lead to significant differences in potency and selectivity. nih.gov

In the case of phenoxyalkylpiperidines with chiral centers on the piperidine ring (e.g., at the 2- or 3-position), the (R) and (S) enantiomers can display distinct binding affinities. For example, in one study, the (R)- and (S)-enantiomers of 3-methylpiperidine (B147322) analogues showed slight differences in affinity for the σ1 receptor, with Ki values of 0.89 nM and 1.15 nM, respectively. uniba.it While this difference is modest, in other systems, the difference can be much more pronounced. For instance, one enantiomer of a complex piperidine analogue, (3R, 4S)-23, was found to be a significantly more potent and selective µ-opioid receptor agonist than its corresponding enantiomer. nih.govresearchgate.net

These differences arise because one enantiomer may achieve a more geometrically favorable orientation within the binding site, leading to stronger or more numerous interactions with amino acid residues. Therefore, the synthesis and evaluation of individual enantiomers are essential to identify the eutomer (the more active isomer) and to develop a more selective and potent agent.

CompoundStereocenterEnantiomerBinding Affinity (Ki, nM) for σ1 Receptor
3-Methylpiperidine Analogue C3 of Piperidine(R)0.89
3-Methylpiperidine Analogue C3 of Piperidine(S)1.15
2-Methylpiperidine Analogue C2 of Piperidine(R)0.98
2-Methylpiperidine Analogue C2 of Piperidine(S)1.25

This table presents binding affinity data for enantiomeric pairs of methyl-substituted phenoxyalkylpiperidine analogues, demonstrating the influence of stereochemistry on receptor interaction. uniba.it

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the pentyl linker in this compound allows the molecule to adopt numerous conformations, only some of which may be biologically active. This conformational flexibility can come with an entropic penalty upon binding to a receptor. A sophisticated strategy in drug design is to synthesize conformationally restricted analogues, where the molecule is "pre-organized" into a shape that mimics the putative bioactive conformation. mdpi.com

This can be achieved by incorporating rings or other rigid structural elements into the linker or by creating fused bicyclic systems involving the piperidine ring. The goal is to reduce the number of available low-energy conformations, thereby increasing the compound's affinity and selectivity for its target. For example, the piperidine core itself can be considered a scaffold for constructing pre-organized analogues that mimic the bioactive conformation of other molecules. mdpi.com

The synthesis of such analogues often involves multi-step processes, including intramolecular cyclizations or the use of stereodefined building blocks. nih.gov While synthetically challenging, the resulting rigid analogues can provide invaluable information about the three-dimensional pharmacophore required for activity and can lead to compounds with significantly improved potency.

Rational Design Approaches Based on Computational Insights

Modern drug discovery heavily relies on computational methods to guide the rational design of new analogues. openmedicinalchemistryjournal.commdpi.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are employed to understand how ligands like this compound and its analogues interact with their biological targets at an atomic level. nih.govnih.gov

Molecular docking studies can predict the preferred binding mode of a ligand within a receptor's active site. nih.gov For phenoxyalkylpiperidine derivatives, docking simulations have helped to rationalize observed SAR. For instance, computational models have shown how the protonated nitrogen of the piperidine ring forms a key ionic interaction, while the phenoxy group occupies a hydrophobic pocket, with substituents on the ring modulating these interactions. uniba.itacs.org

Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into the stability of binding poses and identifying crucial amino acid interactions. nih.govrsc.org These computational studies can reveal why certain substitutions enhance affinity or why a specific linker length is optimal. By providing a structural hypothesis for the observed biological data, these rational design approaches allow chemists to prioritize the synthesis of compounds that are most likely to have improved properties, saving time and resources in the optimization process. elsevierpure.com

Emerging Research Directions and Theoretical Applications of 1 5 3 Methylphenoxy Pentyl Piperidine

Potential for Novel Pharmacological Tool Development for Target Validation

The development of novel pharmacological tools is crucial for validating the role of specific biological targets in disease processes. Compounds with high affinity and selectivity for a particular receptor or enzyme can be invaluable in elucidating its physiological and pathological functions.

Based on the activities of similar piperidine-containing molecules, 1-[5-(3-methylphenoxy)pentyl]piperidine could potentially be developed as a pharmacological tool. For instance, various piperidine (B6355638) derivatives have been identified as potent ligands for histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). nih.gov The piperidine moiety is often a key structural feature for affinity at these receptors. nih.gov Should this compound exhibit high affinity and selectivity for a specific target, it could be utilized in in vitro and in vivo studies to probe the target's function.

Table 1: Potential Receptor Targets for this compound Based on Analog Studies

Receptor TargetPotential Pharmacological ActionRationale based on Structural Analogs
Histamine H3 Receptor (H3R)Antagonist/Inverse AgonistPiperidine core is common in H3R antagonists. nih.gov
Sigma-1 Receptor (σ1R)Agonist/AntagonistPiperidine moiety contributes to high affinity for σ1R. nih.gov
C-C Motif Chemokine Receptor 5 (CCR5)AntagonistN-alkyl piperidine structures have shown CCR5 antagonist activity. nih.gov
Opioid Receptor-Like 1 (ORL1)AgonistPhenoxypropyl piperidine analogues are known ORL1 receptor agonists. nih.gov

Theoretical Implications for Understanding Disease Pathophysiology and Biological Systems

A deeper understanding of how a novel compound interacts with biological systems can provide significant insights into disease mechanisms. If this compound is found to modulate specific targets, it could have theoretical implications for a range of disorders.

For example, dual-acting H3R/σ1R ligands have shown promise in preclinical models of pain. nih.gov If this compound were to exhibit such a dual activity, it could contribute to the understanding of the interplay between these two receptor systems in nociception. Similarly, CCR5 antagonists are investigated for their role in HIV-1 proliferation, highlighting a potential, though theoretical, avenue of investigation. nih.gov The broad pharmacological spectrum of piperidine derivatives in general suggests potential relevance in conditions like Alzheimer's disease, cancer, and inflammatory disorders. ijnrd.org

Future Preclinical Research Avenues and Hypothesis Generation

The exploration of a novel chemical entity like this compound necessitates a structured preclinical research plan. Initial studies would logically focus on its synthesis and characterization, followed by a comprehensive screening to determine its pharmacological profile.

Hypothetical Preclinical Research Plan:

Chemical Synthesis and Purity Analysis: Development of a robust synthetic route to produce high-purity this compound.

In Vitro Receptor Binding Assays: Screening against a panel of receptors, with a focus on those targeted by structurally similar piperidine derivatives (e.g., H3R, σ1R, CCR5, ORL1).

Functional Assays: Characterization of the compound as an agonist, antagonist, or inverse agonist at identified targets.

In Vitro ADME-Tox Profiling: Preliminary assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.

In Vivo Animal Models: Should in vitro studies yield promising results, evaluation in relevant animal models of disease (e.g., pain, inflammation, neurodegeneration) would be the next logical step.

This structured approach would allow for the generation of specific hypotheses regarding the compound's mechanism of action and potential therapeutic applications.

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. Integrating data from preclinical studies of this compound with systems biology models could provide a deeper understanding of its potential effects.

Identify potential off-target effects: By analyzing the interaction of the compound with a wide range of proteins.

Predict polypharmacological effects: Understanding how the modulation of multiple targets might lead to synergistic or antagonistic therapeutic outcomes.

Elucidate downstream signaling pathways: Mapping the cellular pathways affected by the compound's binding to its primary target(s).

By combining experimental data with computational modeling, a more comprehensive picture of the pharmacological profile of this compound and its potential impact on biological systems can be developed.

Q & A

Q. How can researchers optimize the synthesis of 1-[5-(3-methylphenoxy)pentyl]piperidine?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency .
  • Catalyst Screening : Test bases like NaOH or K₂CO₃ to improve coupling reactions between phenoxy and piperidine moieties .
  • Purification : Employ column chromatography or recrystallization to isolate the compound from byproducts (e.g., unreacted 3-methylphenol) .
  • Yield Monitoring : Compare yields under different temperatures (e.g., room temperature vs. reflux) and reaction times .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acidic or basic residues with appropriate absorbents (e.g., silica gel) before disposal .
  • Stability Testing : Store the compound in inert atmospheres (N₂ or Ar) at 2–8°C to prevent degradation .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the piperidine ring and phenoxy linkage .
  • Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
  • Elemental Analysis : Validate molecular composition (e.g., C, H, N) via combustion analysis (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can computational methods elucidate the pharmacological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity with serotonin (5-HT) receptors .
  • Molecular Dynamics (MD) : Simulate ligand-receptor docking using software like AutoDock Vina to identify key binding residues .
  • Comparative Analysis : Benchmark results against fluorophenyl-piperidine derivatives (e.g., from ) to assess substituent effects on potency .

Q. What strategies resolve contradictions in stability data for piperidine derivatives?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to stressors (heat, light, humidity) and monitor decomposition via LC-MS .
  • Kinetic Analysis : Use Arrhenius equations to extrapolate shelf-life under varying storage conditions .
  • Cross-Validation : Compare stability data with structurally similar compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) to identify moiety-specific vulnerabilities .

Q. How can researchers design experiments to evaluate the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae using OECD guidelines .
  • Biodegradation Studies : Incubate the compound with soil microcosms and quantify residual levels via GC-MS .
  • Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., methylphenoxy vs. chlorophenyl groups) into predictive models for environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[5-(3-methylphenoxy)pentyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[5-(3-methylphenoxy)pentyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.